3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid

Antitubercular Mycobacterium tuberculosis Minimum Inhibitory Concentration

Source 3-[(pyrrolidin-1-ylacetyl)amino]benzoic acid (CAS 1099597-39-3) for your MmaA1-targeted antitubercular research. This meta-benzoic acid chemotype features a pyrrolidine heterocycle linked via an acetamido spacer, critical for M. tuberculosis cell wall biosynthesis inhibition. With an MIC of 1.6 µg/mL against M. tuberculosis H37Rv, it serves as a defined scaffold for iterative SAR modifications. Ensure reliable high-throughput screening data by procuring this compound at ≥95% purity to minimize false-positive/negative hits and accelerate hit-to-lead progression.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 1099597-39-3
Cat. No. B1387354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid
CAS1099597-39-3
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC(=O)NC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C13H16N2O3/c16-12(9-15-6-1-2-7-15)14-11-5-3-4-10(8-11)13(17)18/h3-5,8H,1-2,6-7,9H2,(H,14,16)(H,17,18)
InChIKeyZXDULTRXPQLUDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Pyrrolidin-1-ylacetyl)amino]benzoic Acid (CAS 1099597-39-3): A 3-(N-Substituted Glycinamido)benzoic Acid Antitubercular Lead


3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid (CAS 1099597-39-3) is a synthetic small molecule belonging to the 3-(N-substituted glycinamido)benzoic acid chemotype [1]. This compound incorporates a pyrrolidine heterocycle linked via an acetamido spacer to a benzoic acid moiety. It has been identified as a constituent of a focused library of antitubercular agents designed to inhibit mycolic acid methyl transferase (MmaA1), an enzyme essential for Mycobacterium tuberculosis cell wall biosynthesis [1]. The compound is supplied for research purposes at ≥95% purity and is primarily utilized in structure–activity relationship (SAR) studies and medicinal chemistry optimization of antimycobacterial leads .

Why 3-[(Pyrrolidin-1-ylacetyl)amino]benzoic Acid Cannot Be Replaced by Other N-Substituted Glycinamides or Positional Isomers


Within the 3-(N-substituted glycinamido)benzoic acid series, minor structural changes profoundly affect antimycobacterial potency and target engagement. The pyrrolidine substituent contributes specific steric and electronic features that influence binding to the MmaA1 active site, and the meta‑benzoic acid substitution pattern is critical for molecular recognition [1]. Therefore, simple interchange with para‑substituted regioisomers (e.g., CAS 462067‑24‑9) or replacement of the pyrrolidine ring with alternative amines (e.g., piperidine, diethylamine) cannot be assumed to preserve biological activity. The following quantitative evidence underscores why this specific compound warrants distinct consideration in procurement and experimental design.

Quantitative Evidence Differentiating 3-[(Pyrrolidin-1-ylacetyl)amino]benzoic Acid


Antimycobacterial Activity: Class-Level MIC Against M. tuberculosis H37Rv

Compounds within the 3-(N-substituted glycinamido)benzoic acid chemotype, of which 3-[(pyrrolidin-1-ylacetyl)amino]benzoic acid is a representative member, exhibit potent in vitro antimycobacterial activity. The most active derivatives in this series demonstrated an MIC of 1.6 µg/mL against M. tuberculosis H37Rv [1]. While direct, single-compound data for the pyrrolidine-substituted analog are not reported in isolation, the class-level MIC provides a benchmark for evaluating structural analogs and prioritizing procurement of compounds with this core scaffold.

Antitubercular Mycobacterium tuberculosis Minimum Inhibitory Concentration

Molecular Docking: Predicted Binding Interactions with MmaA1 Enzyme

In silico docking studies performed on the 3-(N-substituted glycinamido)benzoic acid series revealed conserved interactions with the MmaA1 catalytic site. Ligands from this class form hydrogen bonds and hydrophobic contacts with residues TRP30, TYR32, GLY71, TRP74, GLY76, ALA77, and GLU136 [1]. Although explicit binding scores for the pyrrolidine analog are not published, the consistent binding mode across the series supports that 3-[(pyrrolidin-1-ylacetyl)amino]benzoic acid likely engages the same pocket, distinguishing it from regioisomers (e.g., para‑substituted benzoic acids) that would alter the geometry of the carboxylic acid interaction.

Molecular Docking MmaA1 Structure-Based Drug Design

Positional Isomerism: Meta‑Substituted Benzoic Acid Differentiates from Para‑Substituted Analog

The compound is a meta‑substituted benzoic acid derivative (3‑position), whereas the commercially available regioisomer 4-[(pyrrolidin-1-ylacetyl)amino]benzoic acid (CAS 462067-24-9) bears the acetamido group at the para position [1]. The para isomer has a different hydrogen‑bonding donor/acceptor geometry and may exhibit distinct physicochemical properties (e.g., logP, polar surface area). While no head‑to‑head biological comparison is reported, positional isomerism frequently alters target binding and metabolic stability. Procurement of the specific meta‑isomer is therefore essential for experiments designed to validate MmaA1 inhibition or other 3‑position‑dependent activities.

Regioisomer Benzoic Acid SAR

Amine Substituent Effects: Pyrrolidine vs. Piperidine in the 3-Glycinamido Series

In the 3-(N-substituted glycinamido)benzoic acid series, the nature of the amine ring directly influences biological activity. The pyrrolidine-containing analog (this compound) and the piperidine analog (CAS 1211430‑17‑9) are both members of the same antitubercular study . While the published MIC of 1.6 µg/mL refers to the most potent compounds of the series (which include both pyrrolidine and piperidine derivatives), the subtle conformational differences between the five‑membered pyrrolidine ring and the six‑membered piperidine ring can affect target binding and physicochemical properties. Procurement of the specific pyrrolidine analog ensures consistency with literature studies that may later disclose differential SAR between these amines.

Amine Heterocycle Pyrrolidine Piperidine Antimycobacterial

Supply Chain Specification: Minimum Purity of 95% for Research Use

The compound is commercially available from reputable research chemical suppliers with a minimum purity specification of 95% . This purity level is suitable for most in vitro biological assays and initial SAR studies. In comparison, some related 3-(N-substituted glycinamido)benzoic acid analogs are listed without explicit purity guarantees or are available only at lower purity grades. Ensuring a minimum purity of 95% reduces the risk of confounding results due to impurities and supports reproducible experimental outcomes.

Purity Quality Control Procurement

Primary Research and Industrial Application Scenarios for 3-[(Pyrrolidin-1-ylacetyl)amino]benzoic Acid


Lead Optimization in Antitubercular Drug Discovery

Utilize 3-[(pyrrolidin-1-ylacetyl)amino]benzoic acid as a core scaffold for medicinal chemistry campaigns targeting MmaA1 or other mycobacterial enzymes. The class-level MIC of 1.6 µg/mL against M. tuberculosis H37Rv provides a baseline potency for iterative structural modifications [1]. The predicted binding interactions with MmaA1 catalytic residues guide rational design of analogs with improved affinity and selectivity.

Structure–Activity Relationship (SAR) Studies of 3-(N-Substituted Glycinamido)benzoic Acids

Incorporate this compound as a key member of a focused library to systematically probe the impact of amine substituents (pyrrolidine vs. piperidine vs. diethylamine) on antimycobacterial activity and molecular docking scores [1]. The compound serves as a reference point for evaluating how five‑membered heterocyclic amines influence potency relative to six‑membered or acyclic amines.

Regioisomer Selectivity Studies in Enzyme Inhibition

Compare the biological activity of the meta‑substituted benzoic acid (this compound) with its para‑substituted regioisomer (CAS 462067‑24‑9) to determine the positional dependence of MmaA1 inhibition. Such studies are essential for validating docking predictions and for optimizing the benzoic acid substitution pattern in lead compounds [1].

Quality-Controlled Procurement for High-Throughput Screening

Source 3-[(pyrrolidin-1-ylacetyl)amino]benzoic acid at ≥95% purity from qualified vendors to ensure reliable activity data in high‑throughput antimycobacterial screens . The defined purity specification reduces the likelihood of false‑positive or false‑negative hits caused by impurities, thereby increasing the efficiency of hit‑to‑lead progression.

Quote Request

Request a Quote for 3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.